Cas no 1223209-04-8 (2-[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetamide)
![2-[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetamide structure](https://it.kuujia.com/scimg/cas/1223209-04-8x500.png)
1223209-04-8 structure
Nome del prodotto:2-[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetamide
2-[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-[(2,3-Dihydro-1H-inden-1-yl)-2-propyn-1-ylamino]-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide
- AKOS008135308
- 2-[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetamide
- EN300-26623429
- 2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide
- 1223209-04-8
- Z648513938
-
- Inchi: 1S/C25H26N4O/c1-4-16-28(23-15-14-20-10-8-9-13-22(20)23)17-24(30)26-25-18(2)27-29(19(25)3)21-11-6-5-7-12-21/h1,5-13,23H,14-17H2,2-3H3,(H,26,30)
- Chiave InChI: ODVWDPPOOAIKNW-UHFFFAOYSA-N
- Sorrisi: O=C(CN(CC#C)C1C2C=CC=CC=2CC1)NC1C(C)=NN(C2C=CC=CC=2)C=1C
Proprietà calcolate
- Massa esatta: 398.21066147g/mol
- Massa monoisotopica: 398.21066147g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 30
- Conta legami ruotabili: 6
- Complessità: 636
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4
- Superficie polare topologica: 50.2Ų
Proprietà sperimentali
- Densità: 1.15±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Punto di ebollizione: 595.3±50.0 °C(Predicted)
- pka: 13.20±0.70(Predicted)
2-[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26623429-0.05g |
1223209-04-8 | 90% | 0.05g |
$212.0 | 2023-07-09 |
2-[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetamide Letteratura correlata
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
1223209-04-8 (2-[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetamide) Prodotti correlati
- 1226442-42-7(2-[4-(2-ethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide)
- 2679836-53-2(2-methyl-4-[(1R)-1-(2,2,2-trifluoroacetamido)ethyl]benzoic acid)
- 2137883-59-9(1-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methyl-1H-imidazol-4-amine)
- 1805501-21-6(5-Bromo-2-cyano-3-(trifluoromethylthio)benzoic acid)
- 410529-85-0(Methyl 4-(Diethoxyphosphoryl)methyl-3-fluorobenzoate)
- 1261854-67-4(4-Amino-3-(trifluoromethoxy)-2'-(trifluoromethyl)biphenyl)
- 461383-54-0(methyl 2-(2-azidoethyl)benzoate)
- 2248312-62-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(methylsulfanyl)thiophene-2-carboxylate)
- 1240569-04-3(1-(Heptan-2-yl)-4-nitro-1H-pyrazole)
- 2763919-52-2([3-(2-Methoxyethyl)oxolan-3-yl]methanesulfonyl chloride)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

atkchemica
Membro d'oro
CN Fornitore
Reagenti

上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso

Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso